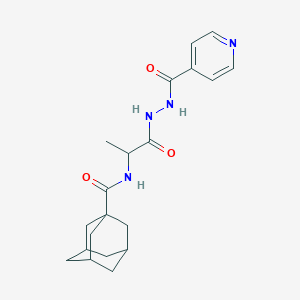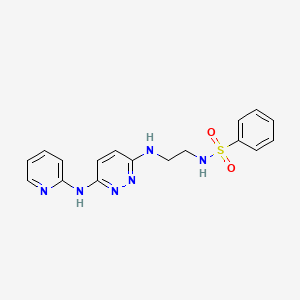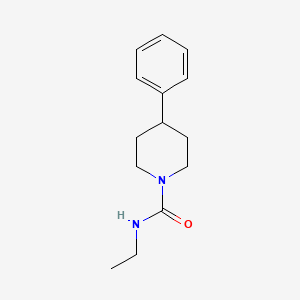![molecular formula C19H18N2O2 B2790477 1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 534557-25-0](/img/structure/B2790477.png)
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THPI, and it belongs to the class of pyridoindole derivatives. THPI has been synthesized using various methods, and it has shown promising results in scientific studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of THPI is not fully understood. However, it has been suggested that THPI may act as an inhibitor of various enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. THPI may also inhibit the activity of other enzymes, such as protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
THPI has been shown to have various biochemical and physiological effects. THPI has been shown to induce apoptosis, which is a process of programmed cell death that occurs in damaged or abnormal cells. THPI has also been shown to inhibit cell proliferation, which is the process of cell division and growth. THPI has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
THPI has several advantages and limitations for lab experiments. One of the advantages of THPI is its easy synthesis, which makes it readily available for scientific studies. THPI also has a high purity and stability, which makes it suitable for various experiments. However, THPI has some limitations, such as its low solubility in water, which may limit its use in some experiments. THPI also has some toxicity, which may require caution in handling and use.
Zukünftige Richtungen
There are several future directions for THPI research. One of the future directions is to study the structure-activity relationship of THPI derivatives to optimize their biological activities. Another future direction is to explore the potential use of THPI as a fluorescent probe for imaging biological systems. THPI may also have potential applications in drug discovery for the treatment of various diseases, such as cancer and viral infections.
Synthesemethoden
THPI can be synthesized using different methods, such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction is the most common method used to synthesize THPI. This method involves the reaction of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is THPI, which can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
THPI has been extensively studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and organic synthesis. THPI has shown promising results in scientific studies related to its anticancer, antiviral, and antibacterial properties. THPI has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-6-2-3-7-12(11)17-18-14(10-16(21-17)19(22)23)13-8-4-5-9-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUFJJZEDYFKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-5-fluoro-N-[2-(3-fluorophenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2790397.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790406.png)
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2790407.png)
![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2790408.png)
![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)

![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2790414.png)

![7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2790416.png)
![4-([1]Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde](/img/structure/B2790417.png)